![molecular formula C19H19Cl2NO4 B4299245 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299245.png)
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Overview
Description
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid exerts its effects through various mechanisms, including the modulation of ion channels, the inhibition of protein kinase C, and the activation of peroxisome proliferator-activated receptor gamma. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to modulate the activity of voltage-gated potassium channels, which play a critical role in neuronal excitability and neurotransmitter release. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. Finally, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to activate peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a critical role in lipid metabolism and inflammation.
Biochemical and Physiological Effects
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of inflammation. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function and memory. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to reduce oxidative stress, which is a major contributor to neurodegenerative diseases and cancer. Finally, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has several advantages for lab experiments, including its stability, solubility, and availability. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is a stable compound that can be easily synthesized and stored for extended periods. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is also highly soluble in water and organic solvents, which makes it suitable for various experimental procedures. However, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid also has some limitations, including its potential toxicity and off-target effects. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic potential. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may also have off-target effects on other ion channels and enzymes, which may complicate its mechanism of action.
Future Directions
There are several future directions for the study of 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, including its optimization for therapeutic applications, its evaluation in clinical trials, and its combination with other drugs. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may be optimized for specific therapeutic applications by modifying its chemical structure or delivery method. 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may also be evaluated in clinical trials to determine its safety and efficacy in humans. Finally, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid may be combined with other drugs to enhance its therapeutic effects or reduce its potential toxicity.
Scientific Research Applications
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In oncology, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to inhibit the growth of various cancer cell lines and sensitize them to chemotherapy drugs. In immunology, 3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.
properties
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-2-9-26-14-6-3-12(4-7-14)17(11-18(23)24)22-19(25)15-10-13(20)5-8-16(15)21/h3-8,10,17H,2,9,11H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFZHMDODLMIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,5-Dichlorophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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